molecular formula C17H19ClO3S B4948045 1-Chloro-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethylsulfanyl]benzene

1-Chloro-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethylsulfanyl]benzene

Cat. No.: B4948045
M. Wt: 338.8 g/mol
InChI Key: LYNRPUIOEJQFGF-UHFFFAOYSA-N
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Description

1-Chloro-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethylsulfanyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a methoxyphenoxy group, and an ethoxyethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethylsulfanyl]benzene typically involves multiple steps. One common method starts with the chlorination of benzene to introduce the chlorine atom. This is followed by the introduction of the methoxyphenoxy group through an etherification reaction. The final step involves the addition of the ethoxyethylsulfanyl group via a nucleophilic substitution reaction. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethylsulfanyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethylsulfanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethylsulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of the methoxyphenoxy and ethoxyethylsulfanyl groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethylsulfanyl]benzene is unique due to the combination of its substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-chloro-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3S/c1-19-15-4-6-16(7-5-15)21-11-10-20-12-13-22-17-8-2-14(18)3-9-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNRPUIOEJQFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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